4-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde
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Overview
Description
Preparation Methods
Synthesis Routes::
Friedel-Crafts Formylation: One common method involves the formylation of toluene using carbon monoxide and hydrogen chloride under Gattermann-Koch conditions . This reaction introduces the aldehyde group to the aromatic ring.
Grignard Reaction: 4-(4-Methylphenyl)benzaldehyde can be synthesized from Grignard reagents, which react with formaldehyde or its derivatives .
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production.
Chemical Reactions Analysis
4-(4-Methylphenyl)benzaldehyde undergoes various chemical reactions:
Oxidation: It can be oxidized to form benzoic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration).
Common reagents and conditions:
Oxidation: Use mild oxidizing agents like chromic acid or potassium permanganate.
Reduction: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Lewis acids (e.g., aluminum chloride) catalyze Friedel-Crafts reactions.
Major products:
- Oxidation: Benzoic acid
- Reduction: 4-(4-Methylphenyl)benzyl alcohol
Scientific Research Applications
4-(4-Methylphenyl)benzaldehyde finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: Used in Ehrlich and Kovac’s reagents to test for indole compounds .
Medicine: Investigated for potential pharmacological effects.
Industry: Used in perfumery and flavoring.
Mechanism of Action
The exact mechanism by which 4-(4-Methylphenyl)benzaldehyde exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
4-(4-Methylphenyl)benzaldehyde stands out due to its unique structure. Similar compounds include other benzaldehydes (e.g., 4-methylbenzaldehyde ).
Properties
Molecular Formula |
C32H24O |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
4-[bis(4-phenylphenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C32H24O/c33-23-24-11-13-29(14-12-24)32(30-19-15-27(16-20-30)25-7-3-1-4-8-25)31-21-17-28(18-22-31)26-9-5-2-6-10-26/h1-23,32H |
InChI Key |
XOJLVDUHJCVBIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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